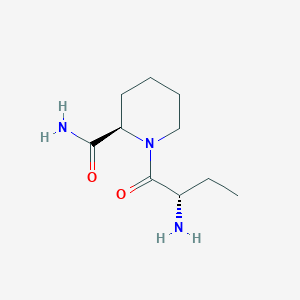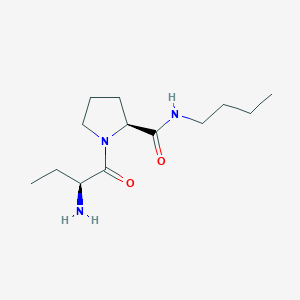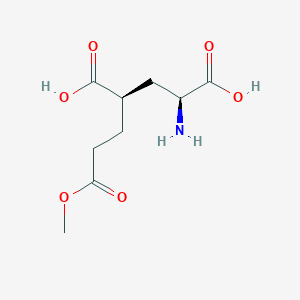
(3-Bromobenzoylpyridine)thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromobenzoylpyridine)thiosemicarbazone is a compound that belongs to the family of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound is characterized by the presence of a bromine atom on the benzoyl ring and a thiosemicarbazone moiety attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromobenzoylpyridine)thiosemicarbazone typically involves the reaction of 3-bromobenzoyl chloride with 2-pyridinecarboxaldehyde in the presence of thiosemicarbazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (3-Bromobenzoylpyridine)thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzoylpyridine derivatives.
Scientific Research Applications
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Potential applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-Bromobenzoylpyridine)thiosemicarbazone involves its ability to chelate metal ions, which can interfere with various biological processes. The compound can inhibit enzymes by binding to their active sites, leading to the disruption of cellular functions. In cancer cells, it induces apoptosis by generating reactive oxygen species (ROS) and activating caspase pathways .
Comparison with Similar Compounds
- Benzophenone thiosemicarbazone derivatives
- Thiophene thiosemicarbazone derivatives
- Pyridine thiosemicarbazone derivatives
- Fluorene thiosemicarbazone derivatives
Comparison: (3-Bromobenzoylpyridine)thiosemicarbazone is unique due to the presence of the bromine atom, which enhances its biological activity compared to other thiosemicarbazone derivatives. The bromine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C13H11BrN4S |
|---|---|
Molecular Weight |
335.22 g/mol |
IUPAC Name |
[(Z)-[(3-bromophenyl)-pyridin-3-ylmethylidene]amino]thiourea |
InChI |
InChI=1S/C13H11BrN4S/c14-11-5-1-3-9(7-11)12(17-18-13(15)19)10-4-2-6-16-8-10/h1-8H,(H3,15,18,19)/b17-12- |
InChI Key |
DPTPEKAUCAAQNG-ATVHPVEESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C(=N/NC(=S)N)/C2=CN=CC=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=NNC(=S)N)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


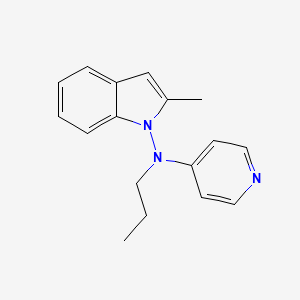
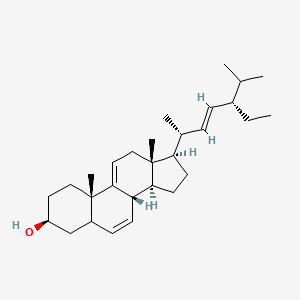
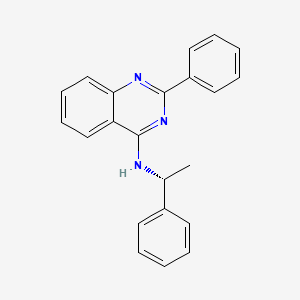
![(2R)-N-(7'-(2-Chlorophenyl)-6'-(4-chlorophenyl)-3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[2,3-B]pyridine]-4'-YL)-2-hydroxypropanamide (enantiomeric mix)](/img/structure/B10838185.png)
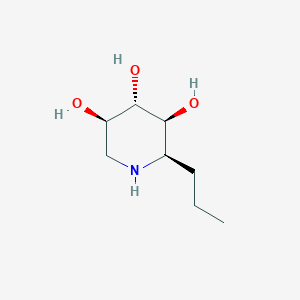
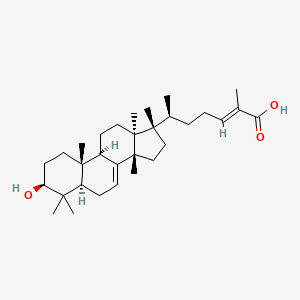
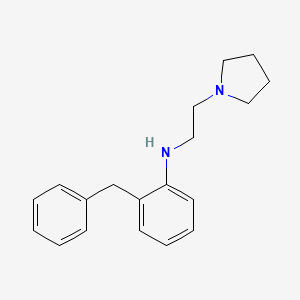
![(2R,3S)-2-[(2-Iodophenoxy)phenylmethyl]morpholine](/img/structure/B10838194.png)
![9-phenyl-N-[(1S)-1-phenylpropyl]purin-6-amine](/img/structure/B10838203.png)
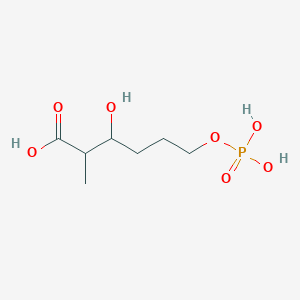
![2-phenyl-N-[(1S)-1-phenylethyl]quinazolin-4-amine](/img/structure/B10838207.png)
